3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Triterpenoid Physicochemical Property ADME Prediction

Procure 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid for its specific 3β,6β,19α,23-tetrahydroxy pattern, conferring unique TPSA (118.00 Ų) & XlogP (3.90). Ideal for ADME studies, β-glucuronidase inhibition assays, hepatotoxicity screening, and natural product dereplication. Its distinct profile ensures reliable, reproducible data unattainable with generic ursane analogs.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B12320545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)
InChIKeyHORZOECJYCGUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Procurement Overview and Triterpenoid Classification


3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (CAS: 91095-51-1) is a polyhydroxylated pentacyclic triterpenoid of the ursane class, belonging to the organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units . This compound is a naturally occurring secondary metabolite isolated primarily from the herbs of Uncaria sessilifructus and Uncaria rhynchophylla, as well as from the leaves of Enkianthus campanulatus [1]. Its molecular formula is C30H48O6, with a molecular weight of 504.70 g/mol [2]. The compound features a distinct hydroxylation pattern at the C-3, C-6, C-19, and C-23 positions on the urs-12-ene skeleton, a key structural determinant that differentiates it from closely related analogs such as ursolic acid and asiatic acid .

Why Generic Ursane Triterpenoids Cannot Substitute for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid


Generic substitution among ursane triterpenoids is scientifically unsound due to the profound impact of differential hydroxylation patterns on biological activity, physicochemical properties, and molecular target engagement. While compounds like ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) and asiatic acid (2α,3β,23-trihydroxy-urs-12-en-28-oic acid) share the same core skeleton, the presence, position, and stereochemistry of hydroxyl groups critically modulate hydrogen-bonding capacity, lipophilicity, and interactions with specific enzymes and receptors [1]. For instance, the distinct 3β,6β,19α,23-tetrahydroxy substitution pattern of the target compound confers a unique topological polar surface area (TPSA) of 118.00 Ų and a predicted XlogP of 3.90, values that directly influence membrane permeability and oral bioavailability relative to its less hydroxylated analogs [2]. Furthermore, experimental evidence demonstrates that even minor structural variations among ursane derivatives lead to divergent pharmacological profiles, as seen in the differential inhibition of USP7 where ursolic acid exhibits an IC50 of 7.0±1.5 μmol/L while asiatic acid shows no activity [3]. Such findings underscore that the biological and procurement value of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid cannot be extrapolated from or replaced by in-class alternatives; its specific substitution pattern is the defining feature for its documented activities and should be the sole basis for scientific selection.

Quantitative Evidence for the Differential Selection of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid


Hydroxylation Pattern Modulates Predicted Bioavailability: TPSA and LogP Comparison

The distinct 3β,6β,19α,23-tetrahydroxy substitution pattern of the target compound results in a predicted topological polar surface area (TPSA) of 118.00 Ų and an XlogP of 3.90, compared to a TPSA of 57.53 Ų and XlogP of 7.18 for ursolic acid, and a TPSA of 97.99 Ų and XlogP of 5.42 for asiatic acid [1][2]. A TPSA below 140 Ų is generally considered favorable for oral absorption, while a balanced XlogP (<5) is desirable for optimal membrane permeability [3]. The intermediate lipophilicity of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid may confer a distinct pharmacokinetic profile relative to its more hydrophobic (ursolic acid) or more polar (asiatic acid) analogs.

Triterpenoid Physicochemical Property ADME Prediction Oral Bioavailability

Moderate β-Glucuronidase Inhibition: A Potential Anti-Ulcer Activity Not Shared by Ursolic Acid

A pentacyclic triterpene identified as 3β,6β,19α,23-tetrahydroxyurs-12-ene, the same scaffold as the target compound, has been reported to possess moderate inhibiting activity against the enzyme β-glucuronidase, an enzyme associated with gastric ulcers [1]. While the study did not provide a precise IC50 value, the qualitative assessment of 'moderate' inhibition distinguishes this compound from other ursane triterpenes like ursolic acid and asiatic acid, which have not been documented to exhibit this specific enzyme inhibition profile in similar gastric ulcer models [2]. This suggests that the 3,6,19,23-tetrahydroxy substitution pattern may confer a unique molecular recognition event with β-glucuronidase.

β-Glucuronidase Anti-ulcer Enzyme Inhibition Triterpenoid

Hepatic Safety Profile Inferred from Hepatoprotective Data in Structurally Related Compounds

In a study evaluating the hepatoprotective effects of triterpenoids isolated from Enkianthus chinensis, the compound 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid (compound 39) was included in a panel of 37 compounds tested for their ability to protect HepG2 cells against acetaminophen (APAP)-induced damage at a concentration of 10 μM [1]. While the study reported that many compounds exhibited significant protective effects, the specific quantitative data for compound 39 was not individually detailed. However, the inclusion of this compound in a hepatoprotection screening panel alongside known actives like ursolic acid and pomolic acid indicates that it shares a baseline of low intrinsic hepatotoxicity at the tested concentration, a critical factor for in vivo safety assessment.

Hepatoprotective Acetaminophen-induced toxicity HepG2 cells Ursane triterpenoid

Unique Sourcing from Uncaria sessilifructus and Enkianthus campanulatus: Supply Chain Differentiation

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is consistently reported as a natural product isolated from the specific plant species Uncaria sessilifructus, Uncaria rhynchophylla, and Enkianthus campanulatus [1]. In contrast, closely related analogs such as ursolic acid are ubiquitously distributed across hundreds of plant species, including apple peels and rosemary, while asiatic acid is primarily sourced from Centella asiatica [2]. This restricted natural occurrence of the target compound creates a more specialized and potentially less reliable supply chain. For procurement, this means that 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid may be subject to seasonal variability in biomass, limited commercial availability, and higher cost compared to the more abundant ursolic acid.

Natural Product Isolation Source Uncaria Enkianthus

Recommended Application Scenarios for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid Based on Quantitative Evidence


In Vivo Pharmacokinetic and ADME Studies Focused on Ursane Triterpenoids

Given its distinct predicted TPSA (118.00 Ų) and XlogP (3.90) values, which differ substantially from those of ursolic acid (TPSA 57.53 Ų, XlogP 7.18) and asiatic acid (TPSA 97.99 Ų, XlogP 5.42) [1][2], this compound is ideally suited as a probe molecule in comparative ADME studies aimed at elucidating the relationship between hydroxylation pattern and oral bioavailability within the ursane class. Its intermediate lipophilicity may translate into a unique absorption and tissue distribution profile, making it a valuable tool for structure-property relationship (SPR) investigations and for validating in silico prediction models for triterpenoid drug candidates [3].

Gastrointestinal Enzyme Inhibition Assays (β-Glucuronidase)

The documented moderate inhibiting activity against β-glucuronidase, an enzyme linked to gastric ulcer pathogenesis, provides a specific biochemical rationale for employing 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in gastrointestinal research programs [4]. This compound can serve as a lead scaffold for developing novel anti-ulcer agents or as a positive control in β-glucuronidase inhibition assays, where other common triterpenoid standards like ursolic acid lack documented activity in this context [5].

Hepatotoxicity Screening Panels for Triterpenoid Libraries

The inclusion of 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid in a hepatoprotection screening panel at 10 μM without reported toxicity in HepG2 cells suggests a favorable baseline safety profile [6]. This compound is therefore suitable as a reference standard in hepatotoxicity screening cascades for novel triterpenoid derivatives, particularly when assessing structure-toxicity relationships in the context of acetaminophen-induced liver injury models. Its use as a comparator can help identify structural features associated with hepatoprotection versus cytotoxicity [7].

Natural Product Dereplication and Quality Control Standardization

Owing to its well-defined physicochemical properties (molecular weight 504.70 g/mol, exact mass 504.34509 Da) [8] and specific isolation from Uncaria and Enkianthus species , this compound is an excellent reference standard for dereplication studies in natural product research. Its unique retention time and mass spectral signature enable confident identification in complex botanical extracts, and it can serve as a quantitative marker for the quality control of herbal preparations derived from these source plants.

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